molecular formula C10H12FN B2506879 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1785037-06-0

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2506879
CAS No.: 1785037-06-0
M. Wt: 165.211
InChI Key: RSDWTJXJHRUOKE-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.211. The purity is usually 95%.
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Scientific Research Applications

Chemical Resolution and Enantioselectivity

The scientific research around 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) primarily focuses on its resolution, enantioselectivity, and potential application in the synthesis of biologically active compounds. Studies have explored various methods to achieve the enantioselective resolution of FTHQ, demonstrating its significance in the field of asymmetric synthesis and pharmaceuticals.

  • Resolution Techniques

    FTHQ has been resolved using tartaric acid derivatives in different solvents, showcasing strong kinetics and solvent dependence without solvation. This research proposes an economic resolution process incorporating a racemization step, emphasizing the compound's versatility in industrial applications (Bálint et al., 2002).

  • Enantioselective Enrichment

    The N-phthaloyl derivative of the (R)-enantiomer has been used to resolve racemic FTHQ, with effective enrichment achieved by recrystallization. This process highlights the potential for producing enantiopure compounds, important in drug synthesis and development (Bálint et al., 2000).

  • Supercritical Fluid Extraction

    Another innovative method involves the separation of FTHQ enantiomers using supercritical carbon dioxide. This technique underscores the utility of supercritical fluid extraction in the pharmaceutical industry for achieving high purity enantiomers (Kmecz et al., 2001).

  • Antitubercular Activity

    Research into derivatives of FTHQ has shown potential antitubercular activity, opening avenues for the development of new treatments against tuberculosis. This application is crucial given the ongoing need for effective antitubercular agents (Ukrainets et al., 2006).

  • Pharmacological Applications

    Studies have also delved into the pharmacological implications of FTHQ derivatives, including their use in ocular hypotensive action and as Na+/H+ exchanger inhibitors. These findings point to the compound's potential in developing novel therapeutic agents (Pamulapati & Schoenwald, 2011); (Fukumoto et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

5-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDWTJXJHRUOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.